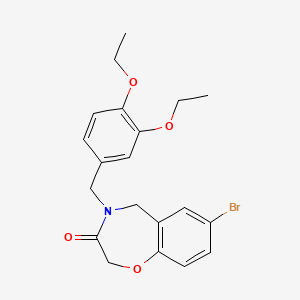

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a chemical that appears to be related to a class of compounds that include various substituted benzoxazepines and benztriazepines. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds, such as "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one," involves the thermolysis of semicarbazones derived from aminobenzophenone . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and conditions to incorporate the diethoxybenzyl group into the benzoxazepine framework.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular and crystal structures of similar compounds . This technique would likely be essential in confirming the structure of "7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" as well. The presence of diethoxybenzyl substituents would influence the molecular geometry and could affect the crystal packing through additional non-covalent interactions.

Chemical Reactions Analysis

Compounds with bromo substituents, such as the one , are typically amenable to nucleophilic substitution reactions . The bromine atom could be displaced by various nucleophiles, leading to a wide range of derivatives. Additionally, the presence of the diethoxybenzyl group could allow for further functionalization through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The diethoxybenzyl group could confer increased lipophilicity compared to unsubstituted analogs. The compound's solubility, melting point, and stability could be determined experimentally. Analytical techniques such as GC-MS and FT-IR could be used to evaluate these properties and to confirm the identity of the compound .

科学研究应用

Synthesis and Structural Analogues

The synthesis of structural analogues involving bromo-compounds and their applications in the development of potential therapeutic agents and organic synthesis methodologies is a significant area of interest. For instance, Carpenter et al. (1979) described the synthesis of several bromo-compounds, highlighting the versatility of these molecules in organic synthesis and potential drug development (Carpenter, Peesapati, & Proctor, 1979). Similarly, Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the application of bromo-benzoxazepines in medicinal chemistry (Ikemoto et al., 2005).

Anticancer and Biological Activities

The exploration of bromo-benzoxazepines and their derivatives for anticancer properties is another area of research. Bekircan et al. (2008) synthesized new derivatives showing promising anticancer activity against various cancer cell lines, demonstrating the potential of these compounds in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Kinase Inhibition and Drug Discovery

The development of kinase inhibitors is crucial for targeting various diseases. Li et al. (2017) synthesized benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors, highlighting the role of these compounds in drug discovery and development (Li, Yao, Wang, Meng, & Hou, 2017).

Radical Cyclization and Chemical Synthesis

Radical cyclization is a powerful tool in organic synthesis. Kamimura et al. (2003) described the synthesis of 2-benzazepines via radical cyclization, showcasing the utility of bromo-benzoxazepines in synthesizing complex heterocyclic structures (Kamimura, Taguchi, Omata, & Hagihara, 2003).

Natural Product Synthesis and Marine Biology

Bromophenols and bromo-benzoxazepines derived from marine sources exhibit significant biological activities, including antioxidant and antimicrobial properties. Studies on compounds isolated from marine algae, such as those by Xu et al. (2004), emphasize the potential of these natural products in pharmaceutical and nutraceutical applications (Xu, Song, Wang, Li, Xiao, Zhao, Yang, Shang, Yang, & Shi, 2004).

属性

IUPAC Name |

7-bromo-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDDFAHEGBMMKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)

![7-Fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2564258.png)

![N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2564259.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/no-structure.png)

![2-Chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2564267.png)